molecular formula C18H19F4N3O3S B2891437 4-ethoxy-3-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide CAS No. 1798541-56-6

4-ethoxy-3-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2891437
CAS No.: 1798541-56-6
M. Wt: 433.42
InChI Key: JXHGJPVUKRIVOB-UHFFFAOYSA-N
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Description

4-ethoxy-3-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a complex organic compound that features a combination of fluorinated and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is favored for its mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling process to ensure high yield and purity. This includes the selection of appropriate boron reagents and palladium catalysts, as well as the control of reaction temperature and solvent conditions .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The fluorine atoms and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-ethoxy-3-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-3-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide is unique due to its combination of fluorinated, pyridine, and sulfonamide functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F4N3O3S/c1-2-28-16-5-4-14(9-15(16)19)29(26,27)24-13-7-8-25(11-13)17-6-3-12(10-23-17)18(20,21)22/h3-6,9-10,13,24H,2,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHGJPVUKRIVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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